

4-Benzoylpyridine chemical properties and structure

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Compound of Interest

Compound Name: 4-Benzoylpyridine

Cat. No.: B1666322

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4-Benzoylpyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylpyridine is an aromatic ketone that incorporates both a pyridine ring and a benzoyl group.[1][2] This unique structural arrangement confers a range of chemical properties and reactivity patterns that make it a valuable building block in various fields, including organic synthesis, materials science, and medicinal chemistry.[2][3] Its ability to act as a versatile intermediate for the synthesis of complex molecules, particularly those with potential biological activity, has drawn significant attention from the scientific community.[2] This document provides an in-depth overview of the chemical properties, structure, synthesis, and applications of **4-benzoylpyridine**.

Chemical Structure and Identification

4-Benzoylpyridine consists of a pyridine ring substituted with a benzoyl group at the 4-position. The molecule is aromatic, with both the pyridine and benzene rings contributing to its overall stability.[2] The presence of the nitrogen atom in the pyridine ring and the carbonyl group provides sites for various chemical transformations.[3]

Table 1: Compound Identification

Identifier	Value
IUPAC Name	phenyl(pyridin-4-yl)methanone[4]
CAS Number	14548-46-0[4][5]
Molecular Formula	C ₁₂ H ₉ NO[4][5][6]
Synonyms	Phenyl 4-pyridyl ketone, 4-Pyridyl phenyl ketone[4][5][7]
InChI	InChI=1S/C12H9NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9H[4][6]
SMILES	C1=CC=C(C=C1)C(=O)C2=CC=NC=C2[6][8]

Physicochemical Properties

4-Benzoylpyridine is a light yellow crystalline solid under standard conditions.[4] Its solubility profile is typical for a moderately polar organic molecule, being slightly soluble in water but readily soluble in common organic solvents like ethanol, ether, and chloroform.[2]

Table 2: Physicochemical Data

Property	Value
Molecular Weight	183.21 g/mol [4][5][8]
Melting Point	70-73 °C[9][10]
Boiling Point	315 °C[9]
logP (Octanol/Water)	1.98[7][9]
Vapor Pressure	0.000367 mmHg[4]
Appearance	Light yellow crystalline powder or chunks[1][2][4]

Synthesis and Reactivity

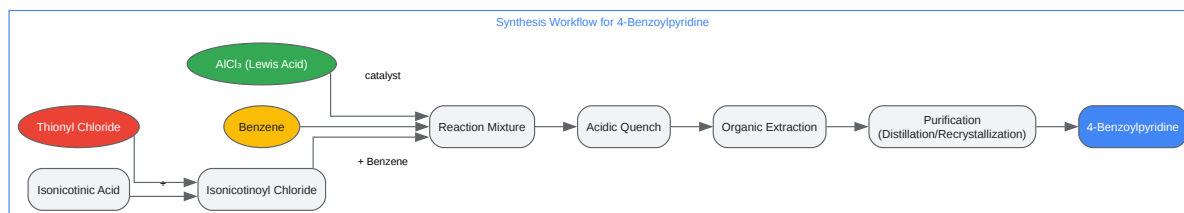
Synthesis

Several synthetic routes to **4-benzoylpyridine** have been reported. A common laboratory-scale preparation involves the Friedel-Crafts acylation reaction. One documented procedure involves the reaction of isonicotinic acid with a suitable benzoylating agent.^[10] An alternative approach utilizes pyridine and benzoyl chloride as starting materials in the presence of a catalyst.^[2]

Experimental Protocol: Synthesis from Isonicotinic Acid (General Procedure)

A general procedure for the synthesis of benzoylpyridines from their corresponding pyridinecarboxylic acids has been described. For **4-benzoylpyridine**, this would involve the following conceptual steps:^[10]

- **Acid Chloride Formation:** Isonicotinic acid is converted to its corresponding acid chloride, typically using a chlorinating agent like thionyl chloride. The excess thionyl chloride is subsequently removed.
- **Friedel-Crafts Acylation:** The resulting isonicotinoyl chloride is then reacted with benzene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride. The reaction is typically performed at low temperatures initially and then allowed to proceed at room temperature or with gentle heating.
- **Workup and Purification:** The reaction mixture is quenched, often with an acidic aqueous solution. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like hexane.^[10]



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Caption: A generalized workflow for the synthesis of **4-Benzoylpyridine**.

Reactivity

The chemical reactivity of **4-benzoylpyridine** is dictated by its constituent functional groups.[2]

- **Pyridine Nitrogen:** The nitrogen atom is basic and can be protonated in the presence of strong acids.[2]
- **Carbonyl Group:** The carbonyl group can undergo typical ketone reactions. For instance, it can be oxidized by strong oxidizing agents like potassium permanganate.[2]
- **Ligand Formation:** The pyridine ring and the benzoyl group enable **4-benzoylpyridine** to act as a ligand, forming coordination complexes with various metal ions.[2] These complexes may exhibit interesting catalytic properties.[2]

The stability of **4-benzoylpyridine** is generally good at room temperature but can be compromised by high temperatures, strong oxidizing agents, and strong acids or bases.[2][11]

Spectroscopic Analysis

Spectroscopic techniques are crucial for the identification and characterization of **4-benzoylpyridine**.

Table 3: Spectroscopic Data

Technique	Key Features
^1H NMR	Signals corresponding to the aromatic protons of both the pyridine and benzene rings are observed. The protons on the pyridine ring are typically shifted downfield due to the electron-withdrawing effect of the nitrogen atom. [12]
^{13}C NMR	Resonances for all 12 carbon atoms are present, including the characteristic signal for the carbonyl carbon.
IR Spectroscopy	A strong absorption band corresponding to the C=O stretching vibration of the ketone is a prominent feature. Bands associated with the aromatic C-H and C=C stretching vibrations of the pyridine and benzene rings are also observed. [4] [13]
UV-Vis Spectroscopy	The electronic spectrum shows absorption bands related to the π - π^* transitions of the aromatic systems. [13]

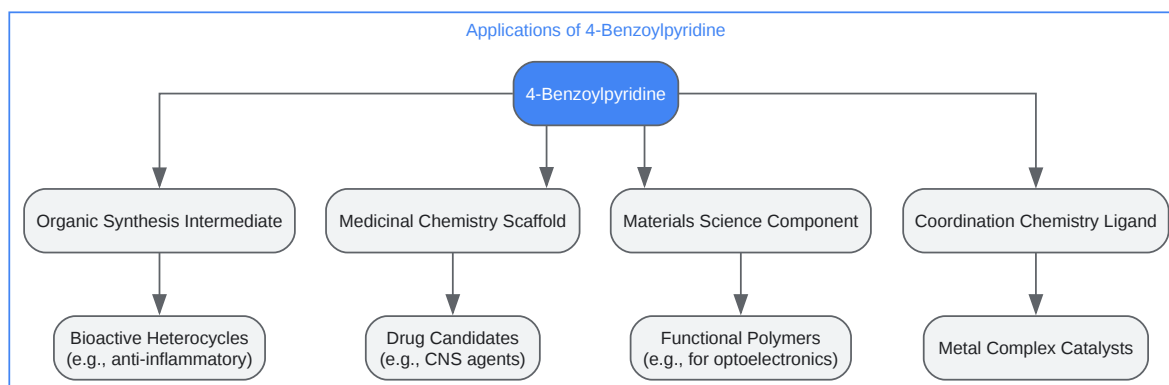
Experimental Protocol: Spectroscopic Analysis (General)

- NMR Spectroscopy: A sample of **4-benzoylpyridine** is dissolved in a deuterated solvent (e.g., CDCl_3). The ^1H and ^{13}C NMR spectra are then acquired on a high-resolution NMR spectrometer.
- IR Spectroscopy: An infrared spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample, this is often done by preparing a KBr pellet or using an attenuated total reflectance (ATR) accessory.[\[4\]](#)
- UV-Vis Spectroscopy: The UV-Vis spectrum is recorded by dissolving a small amount of the compound in a suitable solvent (e.g., ethanol or methanol) and measuring the absorbance over a range of wavelengths using a UV-Vis spectrophotometer.[\[13\]](#)

Applications in Research and Drug Development

4-Benzoylpyridine is a significant intermediate in several areas of chemical research and development.

- **Organic Synthesis:** It serves as a precursor for the synthesis of more complex heterocyclic compounds that may exhibit biological activities such as antibacterial, anti-inflammatory, and anti-tumor properties.[\[2\]](#)
- **Medicinal Chemistry:** The related benzoylpiperidine scaffold is considered a "privileged structure" in drug discovery, being present in numerous bioactive molecules targeting a variety of receptors and enzymes.[\[14\]](#) While **4-benzoylpyridine** itself is not a therapeutic agent, its structure serves as a key starting point for the development of such compounds. For instance, modifications of related phenylpiperidine and phenylpiperazine structures have led to the discovery of novel dopamine D2 receptor ligands.[\[15\]](#) The benzophenone moiety, in general, is a ubiquitous scaffold in medicinal chemistry with applications in developing anti-inflammatory agents.[\[16\]](#)
- **Materials Science:** **4-Benzoylpyridine** can be incorporated into polymer structures to impart novel properties, such as enhanced thermal stability or specific optical characteristics.[\[2\]](#) This has potential applications in the development of materials for optoelectronic devices.[\[2\]](#)
- **Biochemical Assays:** It has been utilized in biochemical assays to measure reductase activity.[\[4\]](#)
- **Coordination Chemistry:** As a ligand, it is used to synthesize metal complexes with potential catalytic applications.[\[2\]](#)[\[17\]](#)



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Caption: Key application areas stemming from **4-Benzoylpyridine**.

Safety and Handling

4-Benzoylpyridine is classified as a hazardous substance. It is known to cause skin and eye irritation, and may cause respiratory irritation.[4][7][11]

Handling Precautions:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]
- Ventilation: Use only outdoors or in a well-ventilated area.[11]
- Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not get in eyes, on skin, or on clothing.[7][11]
- Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[7]

Incompatible Materials:

- Strong acids[7][11]

- Strong oxidizing agents[7][11]

Hazardous Decomposition Products:

- Nitrogen oxides (NO_x)
- Carbon monoxide (CO)
- Carbon dioxide (CO₂)[7][11]

In case of fire, use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.
[11] For spills, sweep up and shovel into suitable containers for disposal.[11]

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